

An In-Depth Technical Guide to the Spectroscopic Analysis of Phenyl Dichlorophosphate

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Compound of Interest

Compound Name: Phenyl dichlorophosphate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **phenyl dichlorophosphate**, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural confirmation and analysis.

Spectroscopic Data Summary

The spectroscopic data for **phenyl dichlorophosphate** is summarized below, providing a quick reference for its key analytical parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **phenyl dichlorophosphate**. The proton (^1H), carbon-13 (^{13}C), and phosphorus-31 (^{31}P) NMR data are presented in the following tables.

Table 1: ^1H NMR Spectroscopic Data for Phenyl Dichlorophosphate

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.20 - 7.40	Multiplet	Aromatic Protons (C_6H_5)

Note: The aromatic protons of the phenyl group typically appear as a complex multiplet in this region.

Table 2: ^{13}C NMR Spectroscopic Data for **Phenyl Dichlorophosphate**

Chemical Shift (δ) ppm	Assignment
~150	C-O (ipso-carbon)
~130	C-H (para-carbon)
~126	C-H (ortho-carbons)
~121	C-H (meta-carbons)

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

Table 3: ^{31}P NMR Spectroscopic Data for **Phenyl Dichlorophosphate**

Chemical Shift (δ) ppm
~3-5

Note: The ^{31}P chemical shift is relative to 85% H_3PO_4 .

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **phenyl dichlorophosphate**. The characteristic absorption bands are detailed in the table below.

Table 4: IR Absorption Data for **Phenyl Dichlorophosphate**

Wavenumber (cm ⁻¹)	Bond	Functional Group
~3060	C-H stretch	Aromatic
~1590, 1490	C=C stretch	Aromatic Ring
~1300	P=O stretch	Phosphoryl
~1020	P-O-C stretch	Aryl Phosphate
~950	P-Cl stretch	Phosphoryl Chloride
~770, 690	C-H bend	Aromatic (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **phenyl dichlorophosphate**. The key mass-to-charge ratios (m/z) are listed below.

Table 5: Mass Spectrometry Data for **Phenyl Dichlorophosphate**

m/z	Ion
210	[M] ⁺ (Molecular Ion)
175	[M-Cl] ⁺
111	[M-C ₆ H ₅ O] ⁺
94	[C ₆ H ₅ OH] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation: A solution of **phenyl dichlorophosphate** (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) can be added as an internal standard for ^1H and ^{13}C NMR.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 10-15 ppm.
- Number of Scans: 16-64, depending on the concentration.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition:

- Pulse Program: Standard single-pulse with proton decoupling.
- Spectral Width: 200-250 ppm.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

^{31}P NMR Acquisition:

- Pulse Program: Standard single-pulse with proton decoupling.
- Spectral Width: ~ 100 ppm, centered around the expected chemical shift.
- Number of Scans: 64-256.
- Relaxation Delay: 2-5 seconds.
- Reference: 85% H_3PO_4 as an external standard.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like **phenyl dichlorophosphate**, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced via direct injection or through a gas chromatograph (GC-MS).

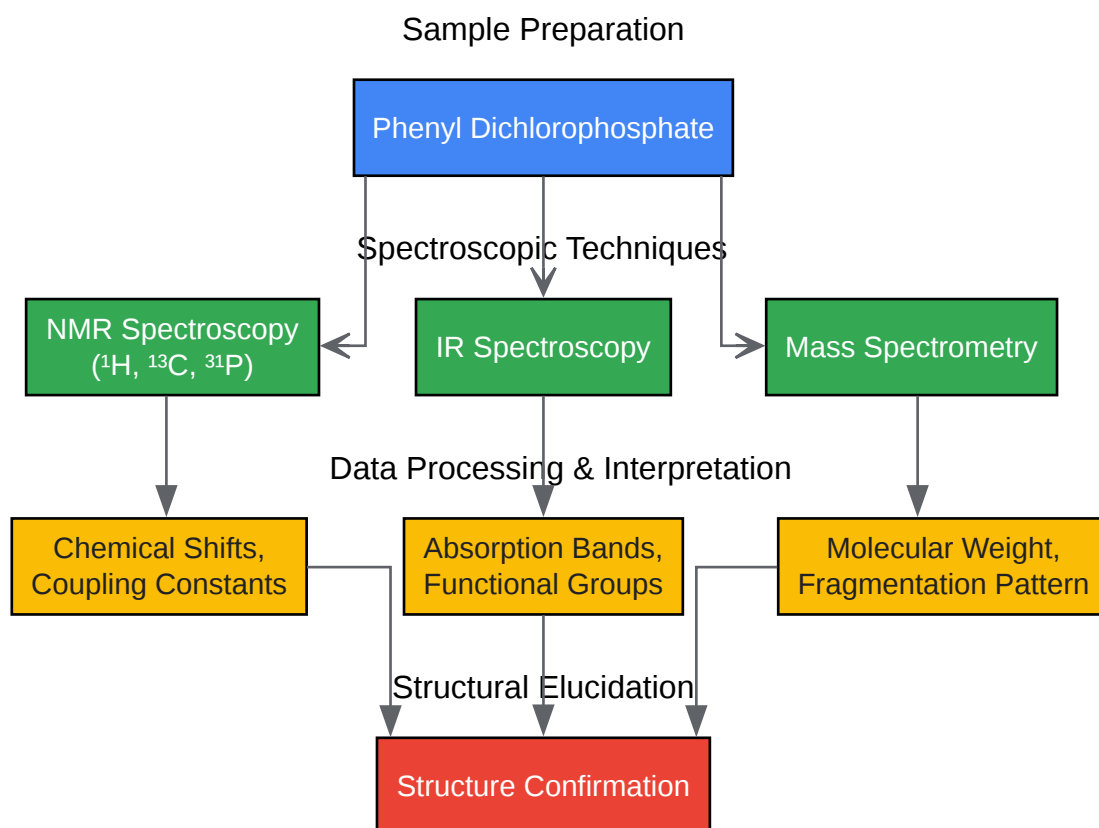
Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used.

Data Acquisition (EI mode):

- Ionization Energy: 70 eV.
- Source Temperature: 200-250 $^{\circ}\text{C}$.
- Mass Range: m/z 40-400.
- Scan Rate: 1-2 scans/second.

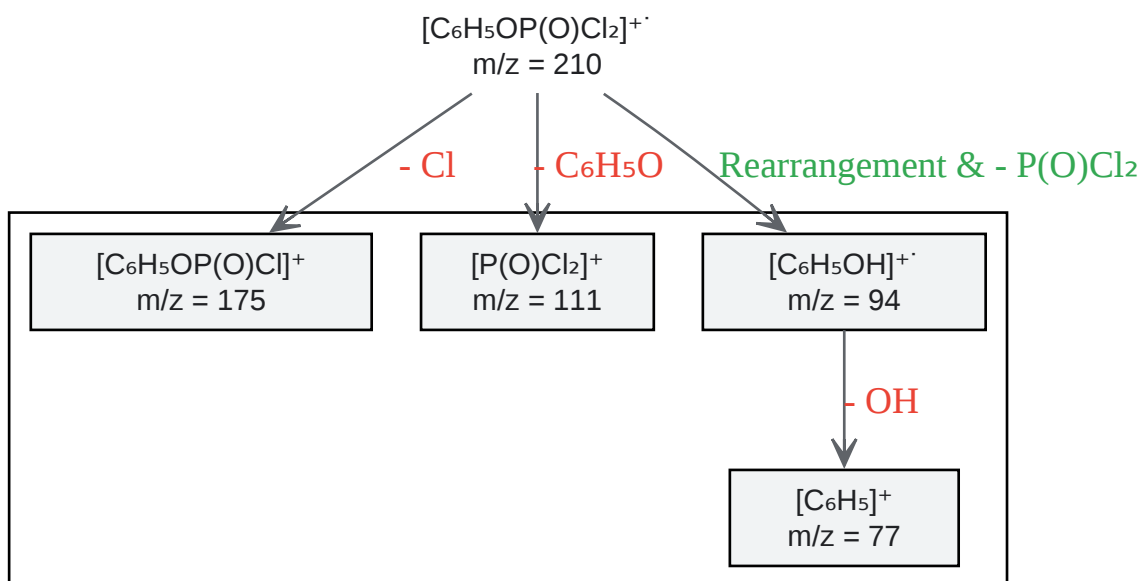
Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the proposed mass spectrometry fragmentation pathway for **phenyl dichlorophosphate**.



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Caption: Workflow for the spectroscopic analysis of **phenyl dichlorophosphate**.



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